2-Nitrophenazine 5,10-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenazine 5,10-dioxide is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological properties, including antimicrobial, antitumor, and antioxidant activities
Preparation Methods
The synthesis of 2-Nitrophenazine 5,10-dioxide typically involves the following steps:
Starting Materials: The synthesis begins with 2-nitroaniline and 1,2-diaminobenzene.
Cyclization: These starting materials undergo cyclization to form the phenazine core.
Oxidation: The phenazine core is then oxidized to introduce the dioxide groups at the 5 and 10 positions.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
2-Nitrophenazine 5,10-dioxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form higher oxidation state compounds.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups, modifying its properties.
Common Reagents: Common reagents used in these reactions include sodium borohydride for reduction and m-perchlorobenzoic acid for oxidation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Nitrophenazine 5,10-dioxide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Nitrophenazine 5,10-dioxide involves:
Comparison with Similar Compounds
2-Nitrophenazine 5,10-dioxide can be compared with other phenazine derivatives:
Properties
CAS No. |
18739-60-1 |
---|---|
Molecular Formula |
C12H7N3O4 |
Molecular Weight |
257.20 g/mol |
IUPAC Name |
2-nitro-10-oxidophenazin-5-ium 5-oxide |
InChI |
InChI=1S/C12H7N3O4/c16-13-9-3-1-2-4-10(9)14(17)12-7-8(15(18)19)5-6-11(12)13/h1-7H |
InChI Key |
AGAMARGWWIEVTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=C([N+]2=O)C=CC(=C3)[N+](=O)[O-])[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.